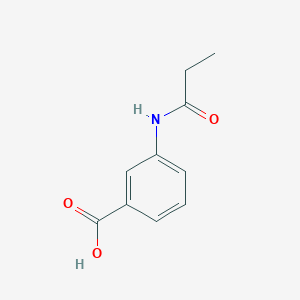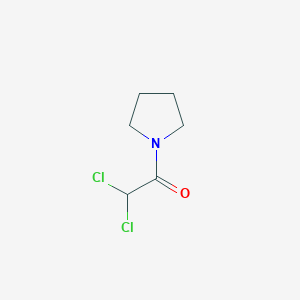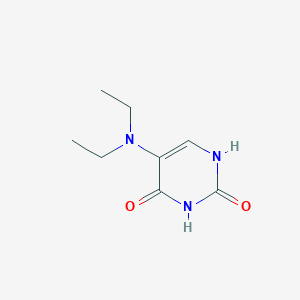
5-(Diethylamino)uracil
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anticancer Activity
5-(Diethylamino)uracil derivatives have been explored for their potential anticancer activity. For example, certain derivatives like 5-diethylaminomethyl and nitrogen mustards of uracil and 2-thiouracil demonstrated cytotoxic activity in vitro and in vivo, showing promise as anticancer agents (Fabrissin et al., 1976).
Polymer Chemistry
In polymer chemistry, compounds such as 5-chloro-, bromo-, iodo-, N-ethylamino-, and N,N′-diethylamino-1-[(2′-dihydrogenphosphato)-ethyl]-uracil have been synthesized and coupled with poly(vinyl alcohol), indicating potential applications in material science and polymer research (Seita et al., 1973).
Oxidative DNA Damage Analysis
5-(Hydroxymethyl)uracil, an oxidative DNA damage product, has been quantified in DNA using GC-MS, indicating its utility in understanding DNA damage and repair mechanisms (Djuric et al., 1991).
Biological Activity and Drug Development
Uracil derivatives, including those substituted at the 5-position, have been studied for their wide array of biological activities, such as antiviral and anti-tumor properties. These studies also focus on improving the pharmacological properties like increased bioactivity, selectivity, and reduced toxicity (Pałasz & Cież, 2015).
Cytological Effects
Studies on cytological effects of 5-substituted uracil, such as 5-Amino Uracil, have shown that these compounds can induce chromosomal abnormalities, which may have implications in understanding mutagenesis and cytogenetics (Bhattacharya et al., 2017).
Viral Infection Treatment
Some 5-substituted uracil derivatives have shown activity against viral infections like herpes simplex virus, indicating their potential in antiviral therapy (Bobek et al., 1987).
Antiproliferative Agents
Research into thiazolidinone/uracil derivatives has shown promising results as antiproliferative agents targeting specific cancer pathways, highlighting their potential in cancer treatment (Alshammari et al., 2022).
Understanding Drug Toxicity
Studies on the role of uracil base excision repair in drug toxicity, particularly with drugs like 5-fluorouracil, provide insights into how these drugs interact with cellular mechanisms and their potential side effects (Seiple et al., 2006).
Spectroscopic Analysis
Recent studies have utilized quantum computational and spectroscopic methods to analyze uracil derivatives, offering insights into their molecular features and potential applications in treating human cancers (Kumar et al., 2023).
Analytical Applications
The electrochemical behavior of uracil derivatives like 5-fluorouracil has been studied, revealing potential analytical applications in detecting and quantifying these compounds in various samples (Bukkitgar & Shetti, 2016).
Antivirulence Compound
5-Fluorouracil, a uracil analog, has been shown to reduce virulence and biofilm formation in bacteria like Escherichia coli, suggesting its utility as an antivirulence compound (Attila et al., 2009).
Propiedades
IUPAC Name |
5-(diethylamino)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-3-11(4-2)6-5-9-8(13)10-7(6)12/h5H,3-4H2,1-2H3,(H2,9,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNAQOWKHVJJHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CNC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392946 | |
| Record name | 5-(Diethylamino)uracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Diethylamino)uracil | |
CAS RN |
55476-36-3 | |
| Record name | 5-(Diethylamino)uracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




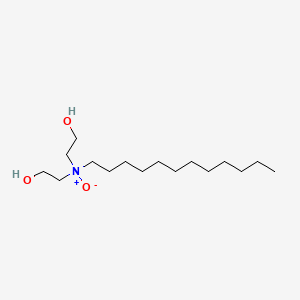
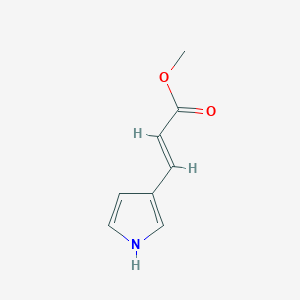
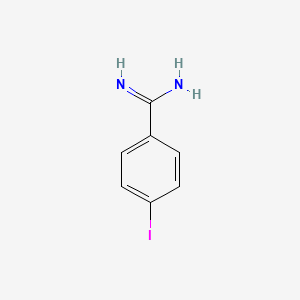
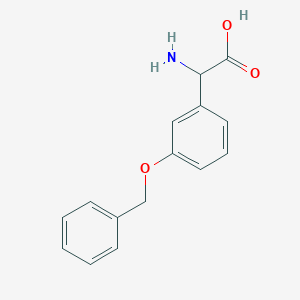
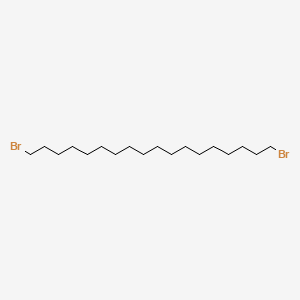
![2-amino-5-(diaminomethylideneamino)-N-[5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]pentanamide](/img/structure/B1598403.png)
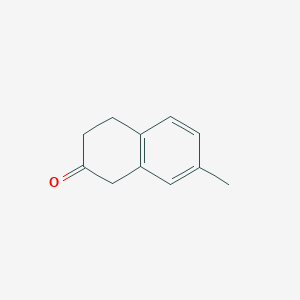
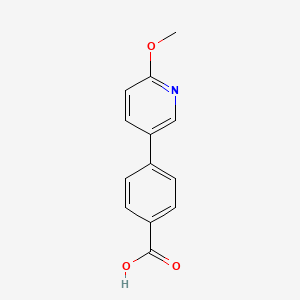
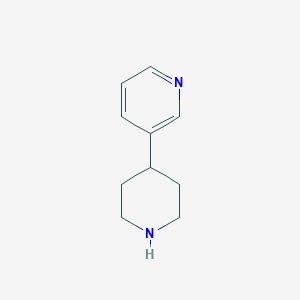
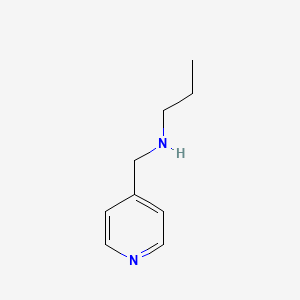
![4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1598411.png)
